N-Acetyl-ornithine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-ornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle and the biosynthesis of arginine. It is an intermediate in the metabolic pathway that converts glutamate to ornithine and subsequently to arginine. This compound is involved in various biological processes, including nitrogen metabolism and the regulation of polyamine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-ornithine can be synthesized through the acetylation of ornithine. The process involves the reaction of ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce ornithine, which is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Deacetylation

One of the primary reactions involving N-acetyl-ornithine is its deacetylation, catalyzed by the enzyme this compound deacetylase (NAOD). This reaction yields ornithine and acetate as products:

N acetyl ornithineNAODOrnithine+Acetate

This enzymatic process is significant in organisms such as Escherichia coli and Entamoeba histolytica, where NAOD plays a role in stress adaptation by modulating intracellular concentrations of ornithine and polyamines .

Transamination

This compound also participates in transamination reactions, notably catalyzed by this compound transaminase. The reaction can be represented as follows:

N acetyl ornithine+2 oxoglutarate⇌N acetyl glutamate 5 semialdehyde+L glutamate

This reaction is crucial for amino acid metabolism and nitrogen transfer within cells .

Carbamoyl Transfer

Another important reaction is catalyzed by this compound carbamoyltransferase, which facilitates the conversion of carbamoyl phosphate and this compound into N-acetyl-citrulline and phosphate:

Carbamoyl phosphate+N acetyl ornithine⇌Phosphate+N acetyl citrulline

This reaction highlights the role of this compound in the synthesis of citrulline, an important amino acid involved in the urea cycle .

-

Kinetic Parameters

The kinetic parameters of these enzymatic reactions provide insights into their efficiency and regulatory mechanisms. For instance, studies on NAOD have shown that it follows Michaelis-Menten kinetics with specific values for catalytic activity (kcat) and Michaelis constant (KM):

| Enzyme | kcat (s−1) | KM (mM) |

|--------|--------------------------|--------------|

| NAOD | 2,116 ± 362 | 2.08 ± 0.52 |

| EcArgE | 3,474 ± 248 | 1.28 ± 0.47 |

These values indicate that while NAOD has lower catalytic activity compared to EcArgE, it still plays a vital role in metabolic processes .

-

Research Findings

Recent studies have expanded our understanding of this compound's functions beyond simple metabolic intermediates:

-

Adaptation to Nitrosative Stress : Research indicates that NAOD contributes to the adaptation of E. histolytica to nitrosative stress by regulating intracellular levels of ornithine and polyamines, which are crucial for cellular defense mechanisms .

-

Regulatory Networks : Investigations into the transcriptional regulation associated with NAOD have revealed its involvement in complex signaling pathways related to reproductive development in plants .

This compound is a pivotal compound in several biochemical pathways involving deacetylation, transamination, and carbamoyl transfer reactions. Its enzymatic interactions not only facilitate essential metabolic processes but also contribute to organismal adaptation under stress conditions. Ongoing research continues to uncover its multifaceted roles within cellular metabolism.

Scientific Research Applications

Biological Roles and Functions

Metabolic Processes

N-acetylornithine is a key intermediate in the biosynthesis of L-ornithine, a precursor for polyamines and arginine . Specifically, N-acetylornithine is produced from glutamate, and its deacetylation yields ornithine and acetate, a reaction catalyzed by N-acetylornithine deacetylase (NAOD) . The synthesis of N δ-acetylornithine occurs through the acetylation of ornithine, revealing a new methyl jasmonate–inducible defense response .

Stress Response

In Entamoeba histolytica, N-acetylornithine deacetylase (NAOD) is upregulated under nitrosative stress, contributing to the parasite's adaptation . NAOD's protective effect is linked to elevated intracellular concentrations of putrescine, a free radical scavenger and antioxidant . Additionally, in Arabidopsis thaliana, N Δ-acetylornithine accumulates in response to methyl jasmonate (MeJA) elicitation, acting as a defensive metabolite against insect feeding and pathogen infection .

Role in COVID-19

Research indicates that ornithine cycle dysregulation, involving N-acetylornithine, is significantly correlated with inflammation and coagulation in severe COVID-19 patients . This suggests that N-acetylornithine could potentially serve as a marker for disease severity and a target for therapeutic interventions .

Agricultural Applications

N Δ-acetylornithine is involved in plant defense mechanisms. It is induced by methyl jasmonate and helps protect Arabidopsis thaliana against insect feeding and Pseudomonas syringae infection .

Pharmaceutical and Industrial Applications

L-Ornithine Production

L-ornithine, derived from N-acetylornithine, has numerous applications in the pharmaceutical and food industries . Microbial fermentation is used to produce L-ornithine, with Corynebacterium glutamicum being a key strain for improving production cost-effectiveness .

Potential Drug Target

N ɑ-acetyl-L-ornithine deacetylase (ArgE) is critical for bacterial survival and growth, making it a promising antibiotic drug target . Inhibitors of ArgE could offer a novel approach to combat bacterial infections .

N-Acetylornithine and Schizophrenia

A pilot study indicated that levels of N-acetyl-putrescine are elevated in subjects with first-episode schizophrenia compared to healthy controls, suggesting it as a potential predictor for schizophrenia onset .

Methods for Studying N-Acetylornithine

Ninhydrin-Based Assay

A new ninhydrin-based assay has been developed for ArgE, facilitating the identification of potential inhibitors . This assay enables the monitoring of peptide bond cleavage and can be used for screening and kinetic experiments .

Spectrophotometric Monitoring

The enzymatic activity of ArgE can be monitored spectrophotometrically by measuring the decrease in absorbance at 214 nm, providing a continuous assay for enzyme kinetics .

Case Studies and Research Findings

Entamoeba histolytica Adaptation to Nitrosative Stress

Entamoeba histolytica trophozoites adapted to nitrosative stress upregulate N-acetylornithine deacetylase (NAOD) . Overexpression of NAOD leads to increased intracellular concentrations of putrescine, which helps protect against nitrosative stress .

Arabidopsis thaliana Defense Response

In Arabidopsis thaliana, N-acetylornithine accumulates in response to methyl jasmonate (MeJA), enhancing resistance to insect feeding and pathogen infection . Mutants lacking the ability to synthesize N-acetylornithine show increased susceptibility to biotic stresses .

COVID-19 Pathogenicity

Metabolomic studies have identified a correlation between ornithine cycle dysregulation, including N-acetylornithine, and the severity of COVID-19 . This suggests that monitoring N-acetylornithine levels could help in assessing disease progression and potential therapeutic interventions .

Mechanism of Action

N-Acetyl-ornithine exerts its effects primarily through its role in the urea cycle and polyamine biosynthesis. It is converted to ornithine by the enzyme acetylornithine deacetylase, which then participates in the biosynthesis of arginine and polyamines. These processes are crucial for nitrogen metabolism and the regulation of cellular growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Ornithine: A precursor to N-Acetyl-ornithine and plays a central role in the urea cycle.

N-Acetylcitrulline: Formed from this compound through carbamoylation.

Arginine: Synthesized from ornithine and involved in protein synthesis and nitrogen metabolism.

Uniqueness

This compound is unique due to its dual role in both the urea cycle and polyamine biosynthesis. Unlike ornithine, which is primarily involved in the urea cycle, this compound also serves as a key intermediate in the biosynthesis of polyamines, which are essential for cellular growth and differentiation .

Biological Activity

N-Acetyl-ornithine (NAO) is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, including metabolism and stress response. This article reviews the biological activity of this compound, focusing on its enzymatic functions, physiological roles, and implications in health and disease.

Enzymatic Functions

This compound is primarily involved in the metabolic pathway that leads to the synthesis of polyamines and arginine. The enzyme N-acetyl-L-ornithine deacetylase (NAOD) catalyzes the conversion of this compound to ornithine and acetate. This reaction is vital for maintaining cellular levels of ornithine, which is a precursor for the synthesis of polyamines that are essential for cell growth and differentiation.

Key Findings:

- NAOD Activity : Studies have shown that NAOD is upregulated in response to nitrosative stress in Entamoeba histolytica, suggesting a protective role against oxidative damage by enhancing ornithine availability for polyamine synthesis .

- Dual Functionality : NAOD has been identified as a moonlighting protein, meaning it performs multiple functions beyond its primary enzymatic activity. For instance, it may also play a role in cellular signaling pathways that respond to environmental stresses .

Physiological Roles

This compound is involved in several physiological processes:

- Polyamine Biosynthesis : Ornithine, produced from the deacetylation of this compound, is a precursor for polyamines like putrescine, spermidine, and spermine. These polyamines are critical for cell proliferation and differentiation.

- Stress Response : In plants such as Arabidopsis thaliana, this compound accumulates in response to stress factors like pathogen attack and mechanical wounding. This suggests a role in plant defense mechanisms .

- Neurotransmission : Recent studies indicate that N-acetyl derivatives may have implications in neurological conditions. For example, elevated levels of this compound were observed in individuals with schizophrenia, indicating potential biomarkers for mental health disorders .

Case Studies

Several case studies highlight the biological significance of this compound:

- Schizophrenia Association Study : A pilot case-control study investigated serum levels of various N-acetyl derivatives, including this compound, among patients with first-episode schizophrenia. The results indicated altered levels of these metabolites compared to healthy controls, suggesting a possible link between N-acetyl metabolism and psychiatric disorders .

- Plant Stress Response : In Arabidopsis thaliana, researchers found that the expression of genes related to this compound metabolism was significantly induced by methyl jasmonate (MeJA), a plant hormone associated with stress responses. This indicates that this compound plays a role in plant resilience against biotic stressors .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying N-Acetyl-ornithine in microbial cultures?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for precise quantification. Isotopic labeling (e.g., ¹³C or ¹⁵N tracers) can track metabolic flux, while gene knockout studies validate biosynthesis pathways. Ensure calibration with synthetic this compound standards and include controls for matrix effects in microbial lysates .

Q. How does this compound contribute to microbial osmotic stress resistance?

Experimental approaches include exposing microbial strains (e.g., Streptococcus thermophilus) to hyperosmotic conditions and measuring intracellular this compound accumulation via LC-MS. Complement with transcriptomic analysis of genes like argD or ADC to assess pathway activation. Note that its role may vary by species; negative results require validation via genetic complementation .

Q. What experimental designs are optimal for studying this compound’s role in arginine biosynthesis?

Use auxotrophic mutants deficient in arginine biosynthesis and supplement with this compound to assess growth rescue. Pair with isotopic tracing to monitor incorporation into arginine. Compare expression levels of argD (this compound aminotransferase) under varying nitrogen availability to elucidate regulatory mechanisms .

Q. Which analytical techniques confirm this compound identity in novel biological systems?

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation, while tandem MS/MS validates fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching. Purity assessments should include HPLC-UV at 210–220 nm and enzymatic assays to rule out isomer interference .

Advanced Research Questions

Q. How can contradictions in this compound’s biosynthetic pathways across species be resolved?

Perform comparative genomics to identify pathway orthologs (e.g., argD in Corynebacterium glutamicum vs. E. coli). Conduct enzyme activity assays to test substrate specificity (e.g., this compound vs. N-Succinyl-ornithine). Use CRISPR-Cas9 to engineer pathway swaps and assess functional complementation .

Q. What strategies minimize by-product formation during this compound overproduction in engineered strains?

Employ systems metabolic engineering: (1) Delete competing pathways (e.g., dapC in lysine biosynthesis); (2) Optimize promoter strength for argD using tunable riboswitches; (3) Use dynamic flux balance analysis to model carbon/nitrogen allocation. Validate via metabolomics and ¹³C metabolic flux analysis .

Q. How can researchers address discrepancies in this compound’s osmoprotective effects between studies?

Systematically vary experimental conditions (e.g., stress duration, salinity gradients) and measure intracellular metabolite pools. Use RNA-seq to identify confounding factors like overlapping stress-response regulons. Publish negative findings with full methodological transparency to reduce publication bias .

Q. What multi-omics approaches elucidate this compound’s regulatory networks in non-model organisms?

Integrate proteomics (to quantify enzyme abundance), metabolomics (to track pathway intermediates), and transcriptomics (to map gene expression). Apply machine learning to identify co-regulated clusters. Validate hypotheses via chromatin immunoprecipitation (ChIP-seq) for transcription factor binding .

Q. How do enzyme kinetics inform the optimization of this compound aminotransferase (ArgD) for bioproduction?

Determine kinetic parameters (Km, Vmax) under varying pH and temperature conditions using purified ArgD. Use site-directed mutagenesis to enhance substrate affinity or reduce feedback inhibition. Couple with crystal structure analysis to identify active-site residues for engineering .

Q. What criteria should guide host selection for this compound production via synthetic biology?

Prioritize hosts with native pathway segregation (e.g., C. glutamicum’s separation of arginine and lysine biosynthesis) to avoid cross-talk. Assess carbon/nitrogen utilization efficiency via genome-scale metabolic models. Validate chassis performance under industrial fermentation conditions (e.g., pH, oxygen tension) .

Properties

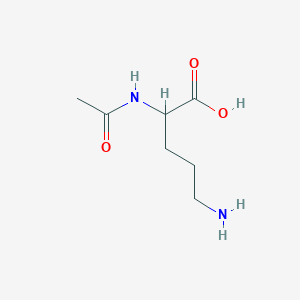

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-acetamido-5-aminopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

JRLGPAXAGHMNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.